molecular formula C6H8N2O2S B14373407 5-(Ethanesulfonyl)pyrimidine CAS No. 89882-07-5

5-(Ethanesulfonyl)pyrimidine

Cat. No.: B14373407
CAS No.: 89882-07-5
M. Wt: 172.21 g/mol
InChI Key: IYSRJICIWCZHTQ-UHFFFAOYSA-N
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Description

5-(Ethanesulfonyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an ethanesulfonyl group at the 5-position Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethanesulfonyl)pyrimidine typically involves the sulfonylation of a pyrimidine derivative. One common method is the reaction of 5-bromopyrimidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethanesulfonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent pyrimidine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Parent pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethanesulfonyl)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving pyrimidine derivatives.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Ethanesulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, it could inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting cell proliferation. The ethanesulfonyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

  • 5-(Methylsulfonyl)pyrimidine
  • 5-(Phenylsulfonyl)pyrimidine
  • 5-(Butanesulfonyl)pyrimidine

Comparison: 5-(Ethanesulfonyl)pyrimidine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. Compared to 5-(Methylsulfonyl)pyrimidine, the ethanesulfonyl group is bulkier, potentially leading to different steric interactions and binding affinities. Compared to 5-(Phenylsulfonyl)pyrimidine, the ethanesulfonyl group is less hydrophobic, which can affect the compound’s solubility and bioavailability. Overall, the ethanesulfonyl group provides a balance between steric bulk and hydrophobicity, making this compound a versatile compound for various applications.

Properties

CAS No.

89882-07-5

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

5-ethylsulfonylpyrimidine

InChI

InChI=1S/C6H8N2O2S/c1-2-11(9,10)6-3-7-5-8-4-6/h3-5H,2H2,1H3

InChI Key

IYSRJICIWCZHTQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=CN=C1

Origin of Product

United States

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